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Compound of Interest

Compound Name: Idx375

Cat. No.: B15601208 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Idx375, a non-nucleoside

inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It details its chemical structure,

physicochemical and pharmacological properties, mechanism of action, and the experimental

protocols used for its characterization.

Chemical Structure and Physicochemical Properties
Idx375 is a potent, selective, and orally bioavailable non-nucleoside inhibitor of the HCV NS5B

RNA-dependent RNA polymerase. It is formulated as a choline salt to improve its

pharmaceutical properties.

Table 1: Physicochemical Properties of Idx375
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Property Value Source

IUPAC Name

2-hydroxy-N,N,N-

trimethylethan-1-aminium 2-

(tert-butyl)-1-(3,3-

dimethylbutyl)-4-(1-(2-

hydroxyethyl)-7-

(methylsulfonamido)-1-oxido-

4H-benzo[c][1][2]

[3]diazaphosphinin-3-yl)-5-oxo-

2,5-dihydro-1H-pyrrol-3-olate

Molecular Formula C29H50N5O7PS [3]

Molecular Weight 643.78 g/mol [3]

CAS Number 1256735-81-5 [3]

PubChem CID 135566716

SMILES

CC(C)(C)CCn1c(C(C)

(C)C)c(c(=O)n1)C1=CN(CCO)

c2cc(ccc2P1(=O)NC)S(=O)

(=O)N(C)C.C--INVALID-LINK--

(C)CCO

Solubility Soluble in DMSO [3]

Pharmacological Properties and Mechanism of
Action
Idx375 exhibits potent antiviral activity against HCV by specifically targeting the NS5B

polymerase, an essential enzyme for viral RNA replication.

Table 2: Pharmacological Properties of Idx375
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Property Value Source

Target

Hepatitis C Virus (HCV) NS5B

RNA-dependent RNA

polymerase

Mechanism of Action
Non-nucleoside inhibitor (NNI);

Allosteric inhibitor

Binding Site
Palm I site of the NS5B

polymerase

Effect

Induces a conformational

change in the enzyme, leading

to inhibition of RNA synthesis

Signaling Pathway of HCV NS5B Inhibition
Idx375 functions as an allosteric inhibitor. It binds to a specific pocket within the "palm" domain

of the NS5B polymerase, distinct from the active site where nucleotide incorporation occurs.

This binding event induces a conformational change in the enzyme's structure, which ultimately

prevents the polymerase from carrying out its function of RNA elongation, thereby halting viral

replication.
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Mechanism of allosteric inhibition of HCV NS5B polymerase by Idx375.

Experimental Protocols
The characterization of Idx375 involves two primary types of assays: biochemical assays to

determine its direct inhibitory effect on the purified NS5B enzyme and cell-based assays to

evaluate its antiviral activity in a biological context.

Biochemical Assay: NS5B Polymerase Activity
This assay quantifies the ability of Idx375 to inhibit the RNA-dependent RNA polymerase

activity of purified, recombinant HCV NS5B.

Methodology:

Enzyme and Template Preparation:

Recombinant HCV NS5B polymerase (full-length or a C-terminally truncated, soluble

version) is expressed and purified from E. coli or insect cells.
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A synthetic RNA template, often a homopolymer like poly(C) or a heteropolymer, is used

with a corresponding primer (e.g., oligo(G) for a poly(C) template).

Reaction Mixture:

The assay is typically performed in a 96- or 384-well plate format.

Each well contains the reaction buffer (e.g., Tris-HCl, pH 7.5, MgCl2, DTT, and a non-ionic

detergent).

A mixture of ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP) is added, with

one of the rNTPs being labeled (e.g., [α-33P]GTP or a fluorescently labeled nucleotide).

Varying concentrations of Idx375 (solubilized in DMSO) are added to the wells.

Initiation and Incubation:

The reaction is initiated by the addition of the NS5B enzyme.

The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g.,

60-120 minutes) to allow for RNA synthesis.

Termination and Detection:

The reaction is stopped by the addition of a solution containing EDTA.

The newly synthesized, labeled RNA is captured on a filter membrane or through binding

to streptavidin-coated beads (if a biotinylated primer is used).

Unincorporated labeled nucleotides are washed away.

The amount of incorporated label is quantified using a scintillation counter (for

radioactivity) or a fluorescence plate reader.

Data Analysis:

The percentage of inhibition for each concentration of Idx375 is calculated relative to a

DMSO control.
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The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)

is determined by fitting the data to a dose-response curve.

Start: Prepare Reagents

Set up 96-well plate with
reaction buffer, rNTPs (one labeled),
and varying Idx375 concentrations.

Initiate reaction by adding
purified HCV NS5B polymerase.

Incubate at 30°C for 60-120 minutes.

Terminate reaction with EDTA solution.

Capture newly synthesized RNA
(e.g., on a filter membrane).

Wash to remove unincorporated
labeled nucleotides.

Quantify incorporated label
(scintillation or fluorescence).

Calculate % inhibition and
determine IC50 value.

End
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Workflow for the biochemical assay of Idx375 activity.

Cell-Based Assay: HCV Subgenomic Replicon System
This assay measures the antiviral activity of Idx375 in a more physiologically relevant setting,

using human liver cells that harbor a self-replicating HCV subgenome.

Methodology:

Cell Culture and Plating:

Human hepatoma cells (e.g., Huh-7) containing a stable HCV subgenomic replicon are

used. These replicons often contain a reporter gene (e.g., luciferase) or a selectable

marker (e.g., neomycin resistance).

Cells are seeded into 96-well plates and allowed to adhere overnight.

Compound Treatment:

A serial dilution of Idx375 is prepared in cell culture medium.

The existing medium is removed from the cells, and the medium containing the various

concentrations of Idx375 is added. A vehicle control (DMSO) is also included.

Incubation:

The plates are incubated for a period that allows for multiple rounds of HCV replication

(e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

Quantification of HCV Replication:

Luciferase Reporter: If the replicon contains a luciferase gene, a lysis buffer is added to

the cells, and the luciferase activity is measured using a luminometer. A decrease in

luminescence indicates inhibition of HCV replication.

RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using

reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
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Western Blot: Cellular proteins can be extracted to measure the levels of specific HCV

proteins (e.g., NS5B).

Cytotoxicity Assay:

In parallel, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) is performed on the same cell

line treated with the same concentrations of Idx375 to ensure that the observed antiviral

effect is not due to cell death.

Data Analysis:

The EC50 value (the effective concentration that inhibits HCV replication by 50%) is

calculated from the dose-response curve of HCV replication inhibition.

The CC50 value (the cytotoxic concentration that reduces cell viability by 50%) is

determined from the cytotoxicity data.

The selectivity index (SI) is calculated as CC50 / EC50, with a higher SI indicating a more

favorable safety profile.
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Parallel Assays

Start: Seed HCV Replicon Cells

Treat cells with serial dilutions of Idx375.

Incubate for 48-72 hours at 37°C.

Quantify HCV Replication
(Luciferase, RT-qPCR, or Western Blot)

Assess Cell Viability
(e.g., MTT assay)

Calculate EC50, CC50, and Selectivity Index (SI).

End

Click to download full resolution via product page

Workflow for the cell-based HCV replicon assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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